molecular formula C12H10ClFN2O B582150 5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine CAS No. 1269815-38-4

5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine

Cat. No.: B582150
CAS No.: 1269815-38-4
M. Wt: 252.673
InChI Key: CYDCJQODHOGTMF-UHFFFAOYSA-N
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Description

5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 5th position, a fluoro group at the 5th position of the phenyl ring, and a methoxy group at the 2nd position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Ring: The starting material, 5-fluoro-2-methoxyphenylboronic acid, is prepared through a series of reactions involving halogenation and methoxylation.

    Suzuki-Miyaura Coupling: The phenylboronic acid derivative is then coupled with a chloropyridine derivative using a palladium catalyst in the presence of a base, such as potassium carbonate, under an inert atmosphere.

    Amination: The resulting intermediate undergoes amination to introduce the amine group at the 2nd position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols under various conditions, including elevated temperatures and the presence of catalysts.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound with hydrogenated functional groups.

    Substitution Products: Compounds with substituted nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid

Comparison: 5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research applications.

Properties

IUPAC Name

5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-17-11-3-2-7(14)4-9(11)8-5-12(15)16-6-10(8)13/h2-6H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDCJQODHOGTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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